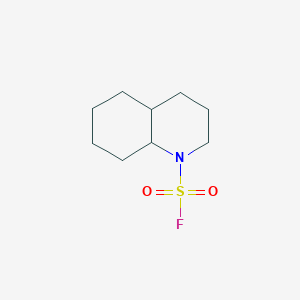

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride, also known as QFSF, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many physiological processes. QFSF has been studied extensively for its potential applications in various fields, including drug discovery, biochemistry, and molecular biology.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Patel, Laha, and Moschitto (2022) discussed the synthesis of quinoline silyloxymethylsulfones as intermediates to create sulfonyl derivatives, highlighting the relevance of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides in medicinal chemistry. This method can lead to the formation of sulfonyl fluorides, sulfonamides, and sulfones, demonstrating broad applicability to quinoline and isoquinoline functionality (Patel, Laha, & Moschitto, 2022).

Electrochemical and Optical Applications

- Dawood and Fuchigami (1999) explored the regioselective anodic fluorination of quinolyl sulfides, showing that the presence of a trifluoromethyl group on the quinoline ring significantly enhances anodic alpha-fluorination, which is crucial for developing electrochemical applications (Dawood & Fuchigami, 1999).

- Pegu, Pandit, Guha, Das, and Pratihar (2019) synthesized 6H-indolo[2,3-b]quinoline as an optical chemosensor for fluoride, highlighting its sensitivity and ability to detect and estimate fluoride concentrations (Pegu, Pandit, Guha, Das, & Pratihar, 2019).

Material Science and Polymer Chemistry

- Sauguet, Améduri, and Boutevin (2006) discussed the synthesis of fluorinated, crosslinkable terpolymers based on vinylidene fluoride for fuel-cell membranes. They highlighted the use of sulfonyl fluoride groups in these polymers, showing their potential in creating high-performance materials (Sauguet, Améduri, & Boutevin, 2006).

Biological Applications and Sensing

- Jin, Chi, He, Pan, and Sun (2019) investigated the binding of perfluoroalkane sulfonyl fluorides to human serum albumin, demonstrating their potential in drug delivery and pharmacology (Jin, Chi, He, Pan, & Sun, 2019).

Propiedades

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFANIWUXNZZIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)

![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)

![3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B2484178.png)

![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)

![2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2484182.png)

![2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2484185.png)